Sodium dihomo-gamma-linolenate is classified as a small molecule and is primarily derived from the metabolism of linoleic acid. It belongs to the family of omega-6 fatty acids and is a precursor for bioactive lipids such as prostaglandins. Dihomo-gamma-linolenic acid itself is produced in vivo through the enzymatic conversion of gamma-linolenic acid via Δ6-desaturase and Δ6-elongase enzymes .
The synthesis of sodium dihomo-gamma-linolenate can be achieved through various methods, including:
Sodium dihomo-gamma-linolenate has the following structural characteristics:
The presence of these double bonds contributes to its reactivity and biological activity, particularly in eicosanoid synthesis .
Sodium dihomo-gamma-linolenate participates in several important biochemical reactions:
The mechanism of action for sodium dihomo-gamma-linolenate primarily revolves around its role in modulating inflammation and cellular proliferation:
Sodium dihomo-gamma-linolenate exhibits several notable physical and chemical properties:
Sodium dihomo-gamma-linolenate has several scientific applications:
Sodium dihomo-γ-linolenate (NaDGLA) is the sodium salt form of dihomo-γ-linolenic acid (DGLA; 20:3n-6), a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) featuring cis-double bonds at positions 8, 11, and 14 [1] [5]. Biochemically, DGLA occupies a pivotal branch point in the n-6 PUFA cascade: It is synthesized through elongation of γ-linolenic acid (GLA; 18:3n-6) via elongase-5 (ELOVL5) and serves as the immediate precursor to arachidonic acid (AA; 20:4n-6) through Δ5-desaturation [3] [7]. Unlike its metabolite AA, DGLA is a substrate for anti-inflammatory eicosanoid production. The salt form enhances DGLA’s stability and bioavailability for research applications, facilitating experimental studies on its biochemical functions [5] [10].
Table 1: Metabolic Position of DGLA in the n-6 PUFA Pathway
Precursor | Enzyme Involved | Product | Biological Significance |
---|---|---|---|
Linoleic acid (LA; 18:2n-6) | Δ6-desaturase (FADS2) | γ-Linolenic acid (GLA; 18:3n-6) | Rate-limiting step; impaired in aging/disease |
GLA | Elongase-5 (ELOVL5) | DGLA (20:3n-6) | Anti-inflammatory eicosanoid precursor |
DGLA | Δ5-desaturase (FADS1) | Arachidonic acid (AA; 20:4n-6) | Pro-inflammatory eicosanoid precursor |
DGLA | Cyclooxygenase (COX) | Series-1 prostaglandins (e.g., PGE1) | Vasodilatory, anti-aggregatory effects |
DGLA | 15-Lipoxygenase (15-LOX) | 15-Hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) | Inhibits AA-derived leukotriene synthesis |
The LA:DGLA ratio in tissues reflects Δ6-desaturase efficiency, a key regulatory node in PUFA metabolism. Low activity of this enzyme—associated with aging, diabetes, and inflammatory states—reduces DGLA synthesis and shifts metabolic balance toward pro-inflammatory pathways [3] [9].
DGLA research has evolved through distinct phases. Early work (1960s–1970s) focused on its role as a prostaglandin precursor. Seminal studies identified DGLA as the origin of prostaglandin E1 (PGE1), a potent vasodilator and platelet aggregation inhibitor [1] [4]. Kernoff et al. (1977) first demonstrated DGLA’s antithrombotic effects in humans, establishing its physiological relevance [1].
The 1980s–1990s saw mechanistic exploration of DGLA’s anti-inflammatory actions. Researchers discovered that 15-HETrE—a 15-lipoxygenase metabolite of DGLA—inhibits leukotriene B4 (LTB4) synthesis from AA, providing a molecular basis for its inflammation-modulating effects [1] [4]. Concurrently, technological advances enabled DGLA production via fungal fermentation (Mortierella alpina), overcoming its trace presence in natural sources [2] [7].
The 21st century marked a therapeutic expansion. Cancer cell studies revealed DGLA’s anti-proliferative effects via PGE1-induced cAMP signaling and tumor cell differentiation [4] [8]. In 2023, the first human intervention trial demonstrated oral DGLA (314 mg/day) significantly reduced pollen-induced allergic rhinitis symptoms—validating its clinical potential [2]. Recently, patent applications (2021) propose DGLA as a novel senolytic agent, highlighting its emerging role in aging research [6].
Table 2: Key Milestones in DGLA Research
Era | Milestone | Significance |
---|---|---|
1964 | Identification of PGE1 biosynthesis from DGLA | Established DGLA as a bioactive lipid precursor |
1977 | First report of DGLA’s antithrombotic effects in humans | Demonstrated physiological relevance in cardiovascular function |
1990s | Development of microbial (Mortierella) DGLA production | Enabled sufficient supply for clinical research |
2000–2010 | Mechanistic studies on DGLA’s anti-cancer effects | Linked DGLA metabolites to tumor suppression pathways |
2021 | Patent filing for DGLA as a senolytic (WO2021247594A1) | Proposed novel role in cellular senescence clearance |
2023 | First human RCT on DGLA for pollen allergy | Confirmed clinical efficacy in allergic inflammation |
DGLA’s academic significance lies in its dual role as a metabolic intermediary and a direct modulator of disease pathways. Its position at the crossroads of inflammation resolution, cellular proliferation, and senescence offers unique mechanistic insights:
Inflammation Resolution: DGLA competes with AA for COX and LOX enzymes, reducing pro-inflammatory eicosanoid production (PGE2, LTB4). Its metabolites PGE1 and 15-HETrE actively suppress neutrophil degranulation and T-cell proliferation, making DGLA a rare n-6 PUFA with net anti-inflammatory effects [1] [3] [8]. In allergic rhinitis, DGLA supplementation significantly reduced sneezing and nasal obstruction by inhibiting mast cell degranulation and IgE-mediated responses [2].
Metabolic Syndrome Links: Serum DGLA levels inversely correlate with insulin resistance and predict metabolic syndrome development. Paradoxically, DGLA accumulates in obesity due to impaired Δ5-desaturase activity, creating a complex "DGLA paradox" where elevated levels may reflect metabolic dysfunction rather than confer protection [3] [9].
Cardiovascular Implications: In elderly post-myocardial infarction patients, serum DGLA levels inversely correlated with all-cause mortality. Each standard deviation increase in DGLA reduced death risk by 53% (adjusted HR 0.47, 95% CI 0.26–0.84), independent of cod liver oil supplementation [9]. The LA:DGLA ratio—a marker of Δ6-desaturase efficiency—further predicted major adverse cardiovascular events.
Oncological Modulation: DGLA induces tumor cell apoptosis through PGE1-mediated cAMP/PKA signaling and downregulates COX-2 expression. Its free radical derivatives (e.g., 8-hydroxyoctanoate) synergize with chemotherapeutic agents like 5-fluorouracil in colon cancer models [4] [8].
Table 3: Contrasting Biological Effects of DGLA vs. AA-Derived Mediators
Mediator Source | Key Metabolites | Primary Biological Actions | Pathophysiological Impact |
---|---|---|---|
DGLA-derived | PGE1 | • Vasodilation• Platelet inhibition• cAMP-mediated growth suppression | Anti-atherogenic, anti-thrombotic, anti-proliferative |
15-HETrE | • Inhibition of 5-LOX• Reduction of LTB4 synthesis | Anti-inflammatory, pro-resolution | |
AA-derived | PGE2 | • Vasoconstriction• Platelet aggregation• Pro-angiogenic | Pro-thrombotic, tumor progression |
LTB4 | • Neutrophil chemotaxis• ROS production | Tissue damage, chronic inflammation |
Contemporary DGLA research operates within three interconnected frameworks:
Metabolic Flux Analysis: Efforts focus on quantifying DGLA’s incorporation into membrane phospholipids and its kinetic conversion to downstream mediators. Stable isotope tracing (e.g., ¹³C-DGLA) combined with lipidomics reveals tissue-specific metabolism. Key questions address how DGLA accumulation in obesity affects eicosanoid flux and why Δ5-desaturase inhibition doesn’t consistently increase DGLA pools [3] [7].
Senescence and Aging: The 2021 senolytic patent (WO2021247594A1) posits DGLA selectively eliminates senescent cells via ferroptosis induction. Theoretical models propose DGLA peroxidation in senescent cells—which have diminished antioxidant capacity—generates lethal lipid peroxides. Current studies validate this in atherosclerosis and pulmonary fibrosis models [6].
Clinical Translation Gaps: Despite promising human trials (e.g., allergy, CVD), key hurdles persist: (1) Limited biomarkers for DGLA metabolic engagement; (2) Variable Δ6-desaturase activity affecting supplementation responses; (3) Insufficient data on DGLA’s effects relative to n-3 PUFAs. Research now prioritizes pharmacodynamic biomarkers like the PGE1/PGE2 ratio and LA:DGLA index to stratify responders [2] [9] [3].
Table 4: Current Research Frameworks in DGLA Science
Research Framework | Core Questions | Methodologies Employed |
---|---|---|
Metabolic Flux & Dynamics | • How do tissue-specific DGLA pools impact eicosanoid balance?• What regulates DGLA partitioning between β-oxidation and incorporation? | • ¹³C-isotope tracing• GC/MS lipidomics• Knockout models (FADS1/2, ELOVL5) |
Senescence & Aging | • Does DGLA induce selective ferroptosis in senescent cells?• Can DGLA clear senescence-associated secretory phenotype (SASP)? | • Senescence biomarkers (p16, SA-β-gal)• Lipid peroxide quantification (MDA, 4-HNE)• Preclinical fibrosis models |
Clinical Biomarker Validation | • Is LA:DGLA ratio a robust marker of Δ6-desaturase activity?• Can PGE1/PGE2 ratios predict therapeutic response? | • Prospective cohort studies• Serum/plasma phospholipid profiling• Correlative analyses with clinical endpoints |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7